Superior Induction of Symptomatic Remission in Active UC: Balsalazide 6.75 g vs Mesalamine 2.4 g
In a randomized, double-blind, active-controlled trial (n=101 evaluable patients), balsalazide 6.75 g daily demonstrated significantly higher symptomatic remission rates compared to mesalamine 2.4 g daily (pH-dependent, delayed-release formulation) across multiple time points [1]. At 8 weeks, 78% of balsalazide-treated patients achieved symptomatic remission versus 45% for mesalamine (P < 0.01). Complete remission (defined as none/mild symptoms, sigmoidoscopy grade 0/1, and no rectal steroid use within 4 days) was achieved in 54% of balsalazide patients versus 22% of mesalamine patients at 8 weeks, and 62% versus 37% at 12 weeks [1].
| Evidence Dimension | Symptomatic remission rate at 8 weeks |
|---|---|
| Target Compound Data | 78% symptomatic remission |
| Comparator Or Baseline | Mesalamine 2.4 g daily (pH-dependent delayed-release): 45% symptomatic remission |
| Quantified Difference | 33 percentage-point absolute difference (78% vs 45%) |
| Conditions | Randomized, double-blind, active-controlled trial; 101 patients with active ulcerative colitis; treatment duration 4, 8, or 12 weeks |
Why This Matters
For procurement decisions in clinical research settings, this 33% absolute difference in 8-week remission rates directly impacts study power calculations and anticipated effect sizes when selecting an active comparator for induction trials.
- [1] Green JR, Lobo AJ, Holdsworth CD, et al. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group. Gastroenterology. 1998;114(1):15-22. View Source
